molecular formula C17H22Cl2N2O5S B5966229 1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE

1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE

Cat. No.: B5966229
M. Wt: 437.3 g/mol
InChI Key: MNLPKDSJBRFWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3,4-dichlorophenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O5S/c18-14-7-6-13(10-15(14)19)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-16(12)21/h6-7,10,12,16H,1-5,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPKDSJBRFWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichlorophenoxy sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further reacted with a carbonyl compound to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and carbonyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.